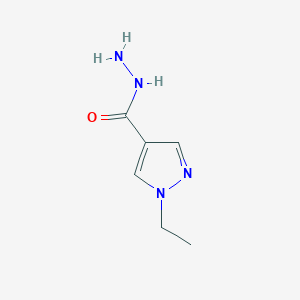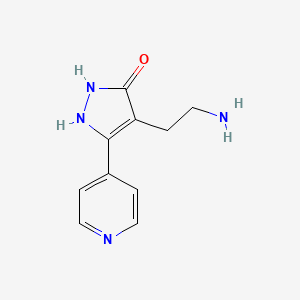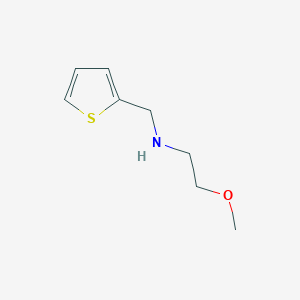
1-ethyl-1H-pyrazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-1H-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-Ethyl-1H-pyrazole-4-carbohydrazide derivatives have shown promising results in cancer research. For example, novel derivatives exhibited significant cytotoxic activity against various human cancer cell lines, with some compounds showing more potent antiproliferative activity than certain standard drugs (Zhang, Wang, Zhao, Xu, & Huo, 2011). Additionally, derivatives of this compound have been synthesized and evaluated for their anticancer activity against hepatic cancer cell lines, demonstrating pharmaceutical importance in cancer research (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).
Antimicrobial and Antileishmanicidal Properties
Compounds based on this compound have exhibited antimicrobial activities, including antifungal properties against C. albicans and antibacterial effects (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008). They have also shown leishmanicidal activities, providing new perspectives for the development of drugs against Leishmania parasites (Bernardino, Gomes, Charret, Freitas, Machado, Canto-Cavalheiro, Leon, & Amaral, 2006).
Corrosion Protection
Research has also explored the use of this compound derivatives in industrial applications, such as corrosion protection. For instance, studies on the corrosion protection behavior of these compounds on mild steel in acidic solutions demonstrated high efficiency, suggesting their potential as corrosion inhibitors (Paul, Yadav, & Obot, 2020).
Antioxidant Properties
The antioxidant activities of certain this compound derivatives have been evaluated, with some showing potent antioxidant and antitumor activities. This indicates their potential use in pharmaceutical applications focused on oxidative stress-related diseases (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Synthesis of Novel Compounds
This compound is a precursor in the synthesis of various novel compounds. For example, its reaction with α,β-unsaturated nitriles leads to the synthesis of highly substituted 1,1′-carbonylbispyrazole derivatives, expanding the repertoire of available pyrazole-based compounds (Saberi, Eshghi, Rahimizadeh, & Abnous, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-5(3-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPIIOFDLASCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407840 |
Source


|
| Record name | 1-ethylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-51-7 |
Source


|
| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














